molecular formula C₃₉H₆₂O₁₃ B1141294 Polyhyllin VI CAS No. 55916-51-3

Polyhyllin VI

Cat. No. B1141294
CAS RN: 55916-51-3
M. Wt: 738.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For further reading on topics related to the synthesis, properties, and applications of various polymeric and chemical compounds, which might offer insights into methodologies applicable to compounds similar to Polyhyllin VI, you can explore the following references:

  • Yokoyama et al. (1989) discussed the synthesis of a drug conjugate using poly(ethylene glycol)-block-poly(aspartic acid) for drug delivery applications (Yokoyama et al., 1989).

  • Liu et al. (1996) reported on the synthesis, structure, and reactions of Poly(ethylene oxide)/V2O5 intercalative nanocomposites, highlighting their structural and physicochemical characterization (Liu et al., 1996).

  • Puskas et al. (2011) overviewed the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, demonstrating a green chemistry approach for drug delivery applications (Puskas et al., 2011).

Scientific Research Applications

Impact on Microbiota and Health

Polyhyllin VI, like other polyphenols, has garnered significant interest due to its diverse biological activities. Its applications span across various fields, most notably in medical, cosmetics, dietary supplement, and food industries. Research has particularly focused on polyphenols' interactions with the microbiome and mitochondria, their metabolism, and their health-beneficial effects. These compounds have been explored for their antioxidative, anti-inflammatory, antiapoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. The strategic use of polyphenols, including Polyhyllin VI, in prophylactic measures and disease prevention, is a key area of research, underscoring their potential role in future food and nutrition paradigms aimed at disease prevention (Rajha et al., 2021).

Importance in Drug Delivery and Bioconjugation

The conjugation of polyphenols like Polyhyllin VI to various biological molecules is a well-established technique known as PEGylation. This process enhances the therapeutic efficacy of drugs by prolonging their blood circulation time. However, the use of PEGylated compounds, including those with Polyhyllin VI, has led to the formation of anti-PEG antibodies in some patients, resulting in adverse reactions such as accelerated blood clearance, low drug efficacy, and sometimes life-threatening side effects. This has highlighted the importance of developing alternative polymers to PEG, with Polyhyllin VI derivatives being potential candidates. The need for polymer chemists and scientists to design, synthesize, and evaluate new alternatives to PEG for drug delivery and bioconjugation is a significant focus of current research (Thai Thanh Hoang Thi et al., 2020).

Biocompatibility and Biomedical Applications

Polyimides, including those derived from Polyhyllin VI, have gained serious attention from the medical field due to their remarkable traits and accessible production pathways. These polymers are suitable for service in hostile environments and can be purified or sterilized by robust methods as required by most biomedical applications. The biocompatibility and safe use of polyimides, including Polyhyllin VI derivatives, in biological systems are areas of ongoing research. This research aims to understand and improve the potential of these polymers in biomedical applications, such as in the development of medical devices and drug delivery systems (Constantin et al., 2019).

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWWQGPCTUQCMN-QEGKHCRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71307571

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.